Cyclohexylamine
Overview
Description
Cyclohexylamine is an organic compound belonging to the aliphatic amine class. It is a colorless liquid with a strong, fishy odor and is miscible with water. This compound is a weak base compared to strong bases like sodium hydroxide but is stronger than its aromatic analog, aniline . It is widely used as an intermediate in the production of various organic compounds and has applications in multiple industries.
Mechanism of Action
Target of Action
Cyclohexylamine, an organic compound belonging to the aliphatic amine class , primarily targets the respiratory tract and skin . It also affects various organs in the body, including the liver, lungs, kidneys, brain, spleen, and gastrointestinal tract . In the cardiovascular system, it acts indirectly by causing the release of neuronally stored catecholamines .
Mode of Action
This compound exerts its effects primarily through its corrosive properties . It has a pronounced irritant effect on the respiratory tract, more so in mice than in other animals . In humans, inhalation of this compound produces nausea, vomiting, dizziness, and irritation to the eyes and the upper respiratory tract . In the cardiovascular system, it acts as an indirect sympathomimetic amine, causing the release of neuronally stored catecholamines .
Biochemical Pathways
This compound is produced by the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol
Pharmacokinetics
Following oral administration, this compound is absorbed rapidly and almost completely in both animals and humans . In humans, the peak concentration in the blood is reached after 1 to 2 hours, and the half-life is between 3 and 5 hours . Both in humans and in the animal species investigated, 90% or more of the administered doses of this compound are eliminated via the urine . In humans, only a small percentage of it is found in compound form, as hydroxylated and deaminated metabolites .
Result of Action
The principal result of this compound’s action is its corrosive effect on the skin and eyes . It also causes nausea, vomiting, dizziness, and irritation to the eyes and the upper respiratory tract in humans . In the cardiovascular system, it causes a dose-dependent rise in arterial blood pressure .
Action Environment
This compound is a fairly strong base with a pK_a of 10.6 . It is miscible with water and very soluble in ethanol, oil, ethers, acetone, esters, and alcohol . It has a strong, fishy, amine odor . It is used as an intermediate in the synthesis of other organic compounds and is effective as a corrosion inhibitor . It is also used as a flushing aid in the printing ink industry .
Biochemical Analysis
Biochemical Properties
Cyclohexylamine is involved in various biochemical reactions. It is a useful intermediate in the production of many other organic compounds . A study has shown that a new this compound oxidase from Acinetobacter sp. YT-02 can degrade this compound via cyclohexanone as an intermediate .
Cellular Effects
In humans, inhalation of this compound produces nausea, vomiting, dizziness, and irritation to the eyes and in the upper respiratory tract . After oral administration, this compound is absorbed rapidly and almost completely in both animals and humans .
Molecular Mechanism
It is known that this compound is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, the renal clearance of this compound decreased when the dose was increased .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. For example, feeding with this compound doses of 200 mg/kg body weight for 13 weeks resulted in testicular atrophy in rats and dogs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is produced from cyclamate by the intestinal flora
Transport and Distribution
It is known that this compound can diffuse freely across the placental barrier and thus reach the fetus .
Subcellular Localization
It is known that this compound can enter human body via inhalation or skin contact .
Preparation Methods
Cyclohexylamine can be synthesized through several methods:
Hydrogenation of Aniline: The primary industrial method involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction is as follows[ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}{11}\text{NH}_2 ]
Alkylation of Ammonia: Another method involves the alkylation of ammonia using cyclohexanol.
Phenol Ammonification: A novel process involves the direct hydrogenation amination of phenol, which is more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Cyclohexylamine undergoes various chemical reactions, including:
Neutralization: It neutralizes acids in exothermic reactions to form salts and water.
Substitution: This compound can undergo substitution reactions with various reagents, forming different derivatives.
Common reagents and conditions used in these reactions include molecular oxygen, alumina-based catalysts, and various acids. Major products formed include cyclohexanone oxime and various salts.
Scientific Research Applications
Cyclohexylamine and its derivatives have significant applications in scientific research:
Biology: This compound derivatives are prevalent in natural products and biological molecules.
Medicine: It is a building block for pharmaceuticals, including mucolytics, analgesics, and bronchodilators.
Industry: This compound is used as a corrosion inhibitor and a flushing aid in the printing ink industry.
Comparison with Similar Compounds
Cyclohexylamine can be compared with other similar compounds such as piperidine and morpholine:
Similar compounds include:
- Piperidine
- Morpholine
- Aniline
This compound’s unique properties, such as its strong basicity and reactivity, make it a valuable compound in various applications.
Properties
IUPAC Name |
cyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZNILMFXTMIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N, Array | |
Record name | CYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYCLOHEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023996 | |
Record name | Cyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexylamine appears as a clear colorless to yellow liquid with an odor of ammonia. Flash point 90 °F. Irritates the eyes and respiratory system. Skin contact may cause burns. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion., Liquid; Other Solid, Colorless or yellow liquid with a strong, fishy, amine-like odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellow liquid with an odor of ammonia., Colorless or yellow liquid with a strong, fishy, amine-like odor. | |
Record name | CYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Cyclohexanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/226 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Cyclohexylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CYCLOHEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYCLOHEXYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/91 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyclohexylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
274.1 °F at 760 mmHg (EPA, 1998), 134.5 °C @ 760 mm Hg, 134.00 °C. @ 760.00 mm Hg, 134.5 °C, 274 °F | |
Record name | CYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYCLOHEXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclohexylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CYCLOHEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYCLOHEXYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/91 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyclohexylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
88 °F (EPA, 1998), 88 °F, 88 °F, 31 °C (Closed Cup), 28 °C c.c. | |
Record name | CYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/226 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CYCLOHEXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYCLOHEXYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/91 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyclohexylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Very soluble (NTP, 1992), Very soluble in ethanol, miscible in ether and acetone., Miscible with common organic solvents: alcohol, ethers, ketones, esters, aliphatic hydrocarbons; completely miscible with aromatic hydrocarbons., SOL IN CHLORINATED HYDROCARBONS, MINERAL OIL, PEANUT OIL AND SOYA BEAN OIL, Miscible with water., 1000 mg/mL at 20 °C, Solubility in water: miscible, Miscible | |
Record name | CYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYCLOHEXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclohexylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CYCLOHEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Cyclohexylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8647 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8647 @ 25 °C/25 °C, Relative density (water = 1): 0.86, 0.87 | |
Record name | CYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYCLOHEXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYCLOHEXYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/91 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyclohexylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.42 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.42 (Air= 1), Relative vapor density (air = 1): 3.42, 3.42 | |
Record name | CYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CYCLOHEXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYCLOHEXYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/91 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
11 mmHg (NIOSH, 2023), 10.1 [mmHg], 10.1 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.4, 11 mmHg | |
Record name | CYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/496 | |
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Record name | Cyclohexylamine | |
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URL | https://haz-map.com/Agents/226 | |
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Record name | CYCLOHEXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYCLOHEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYCLOHEXYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/91 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Cyclohexylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Impurities |
AVAILABLE COMMERCIALLY IN THE US...WITH PURITY, 98% MINIMUM; AND 0.5% MAXIMUM BY WEIGHT MOISTURE CONTENT. | |
Record name | CYCLOHEXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless or yellow liquid. | |
CAS No. |
108-91-8 | |
Record name | CYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexylamine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=108-91-8 | |
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Record name | Cyclohexylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108918 | |
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Record name | Cyclohexylamine | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/cyclohexylamine-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Cyclohexanamine | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CYCLOHEXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6GH4W7AEG | |
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Record name | CYCLOHEXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclohexylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CYCLOHEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYCLOHEXYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/91 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyclohexylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/GXAAE60.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
0.1 °F (EPA, 1998), -17.7 °C, -18 °C, 0.1 °F, 0 °F | |
Record name | CYCLOHEXYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/496 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYCLOHEXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/918 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cyclohexylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031404 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CYCLOHEXYLAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0245 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CYCLOHEXYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/91 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Cyclohexylamine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0168.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclohexylamine?
A1: this compound has the molecular formula C6H13N and a molecular weight of 99.17 g/mol.
Q2: Are there any spectroscopic studies characterizing this compound?
A2: Yes, researchers have used infrared (IR) and electronic absorption spectroscopy to study the structure of copper(II) complexes with this compound. []
Q3: How does the structure of this compound influence its dielectric properties?
A3: The intramolecular dipole reorientation process in this compound is slower compared to aniline due to the absence of mesomeric interaction. Studies using dielectric absorption measurements across a wide frequency range (0.3 to 135 GHz) revealed this difference. []
Q4: How is this compound metabolized in the body?
A4: this compound is primarily metabolized in the liver. Studies using alpha-deuterium-labelled this compound in rabbits demonstrated a significant isotope effect during its oxidative deamination by liver microsomes. This finding indicates that the cleavage of the C-H bond at the alpha position is a rate-limiting step in the metabolism of this compound. []
Q5: Does this compound exhibit any specific toxicity?
A5: While general toxicity information is limited, a unique effect of this compound on Formosan subterranean termites (Coptotermes formosanus Shiraki) has been observed. Exposure to this compound inexplicably induces a progressive loss of antennae in these termites, leading to abnormal behavior, cessation of feeding, and eventual death. This phenomenon points towards a potentially novel mechanism of toxicity. []
Q6: How does this compound affect fertility and induce dominant lethal mutations in mice?
A6: Long-term treatment with high doses of this compound sulfate (0.11% in food, corresponding to approx. 136 mg/kg body weight/day) for 10 weeks did not negatively affect the fertility of male and female mice, nor did it lead to a significant increase in dominant lethal mutations. []
Q7: Can this compound be used in the synthesis of other compounds?
A7: Yes, this compound is a versatile compound with applications in organic synthesis. For instance, it serves as a reagent in the preparation of high-purity N,N’-dicyclohexylthiourea, a compound with various industrial uses. This specific synthesis method, utilizing water as a solvent instead of flammable organic solvents, offers a safer and more environmentally friendly approach. []
Q8: Are there any catalytic applications for this compound?
A8: While this compound itself might not possess direct catalytic properties, it plays a crucial role in understanding the stereochemistry of catalytic reactions. For instance, studies on the hydrodenitrogenation of this compound and its derivatives over sulfided Ni-Mo/γ-Al2O3 catalysts revealed valuable insights into the mechanism of amine group removal. The research highlighted the preference for β-elimination, the influence of stereochemical configuration on the elimination rate, and the role of surface SH or OH groups in facilitating anti-elimination. []
Q9: Can this compound be produced from renewable resources?
A9: Yes, recent research demonstrates the direct conversion of phenols, which can be derived from biomass, to primary cyclohexylamines using a rhodium catalyst. This method offers a sustainable alternative to traditional petrochemical-based production routes. []
Q10: Is this compound compatible with different materials?
A10: this compound exhibits compatibility with various materials, making it suitable for specific applications. For example, this compound carbonate shows promise as a vapor phase corrosion inhibitor for lead objects, particularly those stored in museum environments. Its ability to effectively protect both untreated and corroded lead surfaces from the damaging effects of acetic acid vapor makes it a valuable tool in conservation efforts. []
Q11: What analytical techniques are employed for this compound detection and quantification?
A11: Several methods are available for this compound analysis. * Electron-capture gas chromatography: This highly sensitive technique allows for the determination of trace amounts of this compound in various matrices, including cyclamates, soft drinks, and urine. []* Spectrophotometry: This method, often coupled with flow injection analysis and chemometric methods like principal component artificial neural networks, enables the simultaneous determination of this compound and other compounds like aniline in mixtures. [, ]* Ion chromatography: This technique offers a sensitive and selective approach to quantify this compound in aqueous solutions, even in the presence of other potentially interfering compounds like ammonia and hydrazine. []
Q12: Can you elaborate on the use of this compound in spectrophotometric methods?
A12: this compound reacts with specific reagents to form spectrophotometrically active derivatives, allowing for its quantification. For instance, its reaction with bis(acetylacetoneethylendiamine)tributylphosphine cobalt(III) perchlorate in the presence of Triton X-100 forms a complex suitable for analysis. [] Similarly, reaction with 1,2-naphthoquinone-4-sulfonate generates another detectable derivative. [] These methods often benefit from chemometric techniques like principal component regression, partial least squares regression, and artificial neural networks to deconvolve overlapping spectral data and improve accuracy.
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